molecular formula C18H16N2O3S B5705794 N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5705794
M. Wt: 340.4 g/mol
InChI Key: PFUOTJHKSUDKQD-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a methoxyphenyl group and a carbamothioyl group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-benzofuran-2-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide
  • N-[(3-methoxyphenyl)carbamothioyl]-2-thiophenecarboxamide

Uniqueness

N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique benzofuran core, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-14-8-3-4-9-15(14)23-16(11)17(21)20-18(24)19-12-6-5-7-13(10-12)22-2/h3-10H,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUOTJHKSUDKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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